molecular formula C12H12BrF3O3 B13667987 Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Cat. No.: B13667987
M. Wt: 341.12 g/mol
InChI Key: HAWBKOHDPVNFBG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate is an organic compound that features a bromine and trifluoromethyl group attached to a phenyl ring, along with an ethyl ester and a hydroxypropanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminum hydride).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as high thermal stability or unique electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chloro-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate
  • Ethyl 3-(4-bromo-3-(difluoromethyl)phenyl)-3-hydroxypropanoate
  • Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(4-bromo-3-(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to the combination of the bromine and trifluoromethyl groups, which can significantly influence its reactivity and properties. The trifluoromethyl group, in particular, imparts high electronegativity and lipophilicity, which can enhance the compound’s stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H12BrF3O3

Molecular Weight

341.12 g/mol

IUPAC Name

ethyl 3-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)7-3-4-9(13)8(5-7)12(14,15)16/h3-5,10,17H,2,6H2,1H3

InChI Key

HAWBKOHDPVNFBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)Br)C(F)(F)F)O

Origin of Product

United States

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